2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(15-25-21(27)17-8-4-5-9-18(17)22(25)28)23-10-11-24-12-13-29-19(14-24)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSCBDIXPYRJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics.
- Modulation of Signaling Pathways : It is suggested that the compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anticancer Properties
Several studies have investigated the anticancer properties of similar isoindoline derivatives. For instance:
- A study demonstrated that related compounds could significantly inhibit the growth of colon cancer cells through apoptosis induction via the STAT1 pathway .
- Another investigation highlighted the ability of these compounds to reshape the tumor microenvironment by decreasing immunosuppressive cell populations .
Pharmacological Studies
In preclinical models, compounds structurally related to This compound have shown promising results:
| Study | Model | Effect |
|---|---|---|
| Study A | Xenograft model | Tumor growth inhibition by 50% |
| Study B | In vitro assays | Induction of apoptosis in SK-mel-110 cells |
| Study C | Syngeneic model | Enhanced immune response with increased TILs |
Case Study 1: Colon Cancer
A recent study explored the effects of similar isoindoline derivatives on colon cancer models. The treatment led to a significant reduction in tumor size and an increase in apoptosis markers, suggesting that these compounds could serve as potential therapeutic agents against colorectal cancer.
Case Study 2: Breast Cancer
Another investigation focused on breast cancer cell lines where the compound exhibited anti-proliferative effects and modulated key apoptotic pathways. The findings indicated a dose-dependent response with significant efficacy at higher concentrations.
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide
- Structure: Features a 3-methoxyphenethyl group instead of the 2-phenylmorpholinoethyl chain.
- Synthesis : Prepared via nucleophilic substitution between 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride and 3-methoxyphenethylamine, confirmed by NMR (δ 7.96–7.74 for aromatic protons) .
- Key Difference : The absence of the morpholine ring reduces polarity and may alter pharmacokinetic properties compared to the target compound.
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
N-Phenylphthalimidoacetamide (CAS: 2017-94-9)
- Structure : Simplest analog with an aniline substituent.
- Synthesis : Historically prepared via condensation of phthalic anhydride with glycine anilide .
- Key Difference : Lacks the morpholine or piperazine side chain, resulting in reduced steric bulk and likely lower target specificity.
Analogs with Modified Heterocyclic Systems
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorobenzyl)-N-(2-(4-morpholinophenylamino)ethyl)acetamide
- Structure : Contains a fluorobenzyl group and a thiadiazole ring (CAS: CB9404289).
- Molecular Formula : C31H27FN6O5S (MW: 614.65) .
- Key Difference: The fluorobenzyl and thiadiazole groups enhance metabolic stability and may improve blood-brain barrier penetration compared to non-fluorinated analogs.
Pharmacokinetic and Bioactivity Considerations
- Morpholine vs. Piperazine Substitutents : Morpholine derivatives (e.g., target compound) often exhibit moderate lipophilicity and improved CNS penetration, whereas piperazine analogs (e.g., 1049439-71-5 ) may show enhanced solubility due to basic nitrogen atoms.
- PEG-Modified Analogs : Compounds like 2-(2-(2-azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS: N/A) incorporate polyethylene glycol (PEG) chains, improving aqueous solubility and prolonging half-life .
Data Table: Structural and Molecular Comparison
Preparation Methods
Stepwise Procedure
Deprotonation of Phthalimide :
Phthalimide reacts with potassium hydroxide in ethanol at 60°C to form the phthalimide anion.
$$
\text{C}8\text{H}5\text{NO}2 + \text{KOH} \rightarrow \text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{H}_2\text{O}
$$Alkylation with 2-(2-Phenylmorpholino)ethyl Chloride :
The anion undergoes nucleophilic substitution with 2-(2-phenylmorpholino)ethyl chloride in DMF at 80°C for 12 hours.
$$
\text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{ClCH}2\text{CH}2\text{N}(\text{C}6\text{H}5)\text{C}4\text{H}7\text{O} \rightarrow \text{C}{23}\text{H}{25}\text{N}3\text{O}_4 + \text{KCl}
$$Acetylation :
The intermediate is acetylated using acetic anhydride in pyridine to yield the final product.
Yield : 23–27% (dependent on alkyl halide purity).
Cross-Dehydrogenative Coupling (CDC) Strategy
Reaction Optimization
- Catalyst : Iron(III) chloride (10 mol%)
- Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)
- Solvent : Dichloroethane at 60°C for 24 hours.
Mechanism :
- C–H Activation : The morpholinone’s α-C–H bond is activated by FeCl₃.
- Cross-Coupling : Phthalimide undergoes dehydrogenative coupling at the activated position.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–93% | |
| Regioselectivity | C3 > C6 (10:1) | |
| Substrate Scope | 5-6 membered imides |
Palladium-Catalyzed C–N Bond Formation
Pd-mediated coupling offers precision for assembling the acetamide-morpholine linkage.
Catalytic System
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃ (3 equiv)
- Solvent : Toluene at 110°C.
Reaction Scheme :
$$
\text{Phthalimide-Br} + \text{H}2\text{NCH}2\text{CH}2\text{N}(\text{C}6\text{H}5)\text{C}4\text{H}_7\text{O} \xrightarrow{\text{Pd}} \text{Target Compound}
$$
Advantages :
One-Pot Condensation Method (Patent WO2016030669A1)
A patented industrial approach simplifies synthesis via sequential condensation:
Morpholinone Preparation :
N-Phenylmorpholine-2-one is synthesized from 2-bromoethylamine and phenyl glycidyl ether.Phthalimide Coupling :
The morpholinone reacts with 2-chloro-N-(phthalimidoyl)acetamide in water at 70–80°C for 8 hours.
Key Features :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Gabriel Synthesis | 23–27 | 85–90 | Low | Moderate |
| CDC Coupling | 68–93 | 95–99 | High | High |
| Pd Catalysis | 75–88 | 97–99 | Very High | Limited |
| One-Pot Condensation | 82–89 | 89–92 | Moderate | Industrial |
Recommendations :
- Academic Settings : CDC coupling for high yields and regiocontrol.
- Industrial Production : One-pot method for cost efficiency.
Challenges and Optimization Opportunities
- Morpholinone Stability :
N-Phenylmorpholinone decomposes at RT over weeks; storage at 4°C is critical. - Phthalimide Deprotection :
Hydrazinolysis (traditional) vs. methylamine/ethanol (patented), with the latter reducing side products. - Byproduct Formation : Over-alkylation in Gabriel synthesis necessitates precise stoichiometry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide?
- Methodology : The compound is synthesized via reflux reactions using precursors like 1-(1,3-dioxoisoindolin-2-yl)thiourea and N-arylmaleimide derivatives in glacial acetic acid. Reaction monitoring via TLC and purification through recrystallization (e.g., ethanol/water) are critical steps. Yield optimization often requires adjusting stoichiometry and solvent selection .
Q. How is the compound structurally characterized in academic research?
- Methodology : Advanced techniques include H/C NMR for confirming functional groups and stereochemistry. X-ray crystallography (e.g., monoclinic P2/n space group) resolves bond lengths (e.g., C=O at 1.2399 Å) and dihedral angles (e.g., 89.08° between phthalimide and acetamide planes), validating non-planar molecular geometry .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vivo anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in murine models. CNS depressant effects are evaluated via locomotor activity assays. Dose-response curves and LD values guide therapeutic index calculations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Reaction path search algorithms (e.g., GRRM) identify intermediates, while machine learning analyzes experimental datasets to predict optimal conditions (e.g., solvent polarity, temperature) .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodology : Comparative pharmacokinetic studies (e.g., bioavailability via HPLC) and molecular docking (e.g., targeting GABA receptors) clarify structure-activity relationships. Meta-analyses of dose-dependent efficacy vs. toxicity profiles reconcile discrepancies in reported EC values .
Q. What strategies enhance the design of derivatives with improved bioactivity?
- Methodology : Substituent effects are explored by modifying the phenylmorpholino group or dioxoisoindolinyl moiety. Pharmacophore modeling prioritizes electron-withdrawing groups (e.g., nitro, cyano) to enhance binding affinity. Synthetic routes adapt HATU/DIPEA-mediated amide couplings for regioselective functionalization .
Q. How does hydrogen bonding influence the compound’s crystallographic properties?
- Methodology : X-ray diffraction data reveal intermolecular N–H···O and O–H···O bonds (2.8–3.1 Å) forming 2D networks. Hirshfeld surface analysis quantifies contributions of H-bonding (60–70%) vs. van der Waals interactions. Thermal stability is assessed via DSC to correlate packing efficiency with melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
